N,3-bis(4-methoxyphenyl)propanamide
Description
N,3-bis(4-methoxyphenyl)propanamide is a small-molecule amide featuring two 4-methoxyphenyl groups attached to the nitrogen and the β-carbon of the propanamide backbone. This compound, also referred to as AMI 82B in some studies , has garnered attention for its anti-virulence activity against Staphylococcus aureus in the Galleria mellonella infection model .
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34g/mol |
IUPAC Name |
N,3-bis(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H19NO3/c1-20-15-8-3-13(4-9-15)5-12-17(19)18-14-6-10-16(21-2)11-7-14/h3-4,6-11H,5,12H2,1-2H3,(H,18,19) |
InChI Key |
AXDUBSNUXCAROV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
N-4-Methoxyphenyl-3-(4-methoxyphenyl)propanamide (AMI 82B)
3-Chloro-N-(4-methoxyphenyl)propanamide
Hydrazide Derivatives (e.g., Compound 39)
- Structure: Replaces the amide group with a hydrazide moiety (e.g., N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide).
- Activity :
- Significance : Hydrazide substitution enhances antioxidant capacity, likely due to improved radical stabilization.
Pyrazolyl/Triazolyl Propanamides (e.g., Compound 6)
- Structure : Heterocyclic substituents (pyrazole or triazole) at the β-carbon.
- Activity :
- Significance : Heterocycles modulate target specificity, possibly through kinase inhibition or DNA intercalation.
4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l)
- Structure: Bis(4-methoxyphenyl) groups on a quinoline backbone.
- Synthesis : PdCl₂-catalyzed cross-coupling .
- Activity: Not explicitly reported, but quinoline derivatives often exhibit antimalarial or anticancer properties.
Structural and Functional Analysis
Impact of Substituents
- Methoxy Groups : Increase lipophilicity and electron-donating effects, enhancing membrane penetration and stabilizing amide resonance .
- Chloro vs. Aryl : Chlorine introduces electronegativity, altering electronic distribution and crystal packing .
- Hydrazide vs. Amide : Hydrazides improve radical scavenging via NH–N– resonance stabilization .
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